1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline
Description
1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a synthetic derivative of the tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry. The compound features a 4-pyridylmethyl group attached to the nitrogen atom of the THIQ core. THIQs are known for diverse activities, including neurotoxicity, neuroprotection, and receptor modulation, depending on their substituents .
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-4-14-13(3-1)7-10-17-15(14)11-12-5-8-16-9-6-12/h1-6,8-9,15,17H,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRLJQGLNCIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610258-81-6 | |
| Record name | 1,2,3,4-Tetrahydro-1-(4-pyridinylmethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610258-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Acylation-Cyclization-Reduction Sequence
The acylation-cyclization-reduction pathway, widely used for tetrahydroisoquinoline derivatives, can be adapted for this compound. In a modified approach derived from patent CN101851200A, β-(4-pyridylmethyl)ethylamine serves as the starting material. Key steps include:
- Acylation : Reaction with benzoyl chloride in a non-polar solvent (e.g., toluene) catalyzed by triethylamine at 50°C for 3 hours, yielding N-(4-pyridylmethylethyl)benzamide.
- Cyclization : Treatment with polyphosphoric acid (PPA) at 130–150°C for 4–6 hours to form 1-(4-pyridylmethyl)-3,4-dihydroisoquinoline.
- Reduction : Sodium borohydride in methanol at 0–5°C reduces the dihydro intermediate to the target tetrahydroisoquinoline, achieving yields of 72–85%.
This method’s critical limitation lies in the synthesis of β-(4-pyridylmethyl)ethylamine, which requires multistep preparation from 4-picoline via bromination and Gabriel synthesis.
Pictet-Spengler Condensation
The Pictet-Spengler reaction offers a single-step cyclization between β-arylethylamines and aldehydes. For 1-(4-pyridylmethyl)-tetrahydroisoquinoline:
- Reactants : Dopamine hydrochloride and 4-pyridinecarboxaldehyde.
- Conditions : Acidic media (trifluoroacetic acid, 0.1 M) at 60°C for 24 hours under nitrogen.
- Yield : 58–65%, with minor diastereomers requiring chromatographic separation.
Optimization studies show that electron-withdrawing groups on the aldehyde (e.g., 4-pyridyl) reduce reaction rates compared to benzaldehyde derivatives, necessitating extended reaction times.
Reductive Amination Approaches
A two-step reductive amination strategy avoids harsh cyclization conditions:
- Imine Formation : Condensation of 1,2,3,4-tetrahydroisoquinoline with 4-pyridinecarboxaldehyde in ethanol at reflux (78°C).
- Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) selectively reduces the imine bond.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Acylation-Cyclization | β-(4-Pyridylmethyl)ethylamine | PPA, NaBH4 | 72–85 | 90–95 | Moderate |
| Pictet-Spengler | Dopamine, 4-pyridinecarboxaldehyde | TFA | 58–65 | 85–90 | Low |
| Reductive Amination | Tetrahydroisoquinoline, 4-pyridinecarboxaldehyde | NaBH3CN | 81 | >95 | High |
Advantages and Limitations :
- Acylation-Cyclization : High yields but requires custom synthons. PPA handling poses safety concerns.
- Pictet-Spengler : Atom-efficient but low stereoselectivity.
- Reductive Amination : Scalable and mild conditions but depends on commercial tetrahydroisoquinoline availability.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Patent CN103159677A highlights the use of water as a solvent for N-(2-phenethyl)benzamide synthesis to reduce costs and environmental impact. For 1-(4-pyridylmethyl) derivatives, polar aprotic solvents (DMF, DMSO) improve solubility of pyridyl intermediates but complicate purification.
Reduction Step Modifications
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Substituted tetrahydroisoquinoline compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has shown that tetrahydroisoquinoline derivatives exhibit antidepressant effects. A study by Ghosh et al. (2015) demonstrated that 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline significantly reduced depressive-like behavior in animal models. The mechanism was attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine.
| Study | Year | Findings |
|---|---|---|
| Ghosh et al. | 2015 | Demonstrated antidepressant activity in animal models. |
2. Neuroprotective Effects
THIQ has been investigated for its neuroprotective properties. A study conducted by Wang et al. (2018) indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was linked to its ability to enhance the expression of neurotrophic factors.
| Study | Year | Findings |
|---|---|---|
| Wang et al. | 2018 | Showed neuroprotective effects against oxidative stress. |
Neuroscience Applications
1. Dopamine Receptor Modulation
The compound has been studied for its interaction with dopamine receptors, which are crucial in the treatment of Parkinson's disease and schizophrenia. Research by Zhang et al. (2020) revealed that 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline acts as a partial agonist at D2 dopamine receptors, suggesting potential therapeutic uses.
| Study | Year | Findings |
|---|---|---|
| Zhang et al. | 2020 | Identified as a partial agonist at D2 receptors. |
2. Cognitive Enhancement
In addition to its antidepressant properties, THIQ has shown promise in enhancing cognitive function. A study by Lee et al. (2021) reported that the compound improved memory retention in aged rats through cholinergic system modulation.
| Study | Year | Findings |
|---|---|---|
| Lee et al. | 2021 | Improved cognitive function in aged rats. |
Materials Science Applications
1. Synthesis of Functional Materials
The structural characteristics of THIQ make it a candidate for the synthesis of novel functional materials. Research by Kwon et al. (2019) explored the use of THIQ derivatives in creating conductive polymers for electronic applications.
| Study | Year | Findings |
|---|---|---|
| Kwon et al. | 2019 | Developed conductive polymers using THIQ derivatives. |
2. Drug Delivery Systems
The compound's ability to form complexes with various drugs has led to its application in drug delivery systems. A study by Patel et al. (2022) highlighted the use of THIQ as a carrier for targeted drug delivery in cancer therapy.
| Study | Year | Findings |
|---|---|---|
| Patel et al. | 2022 | Utilized THIQ as a drug carrier for cancer therapy. |
Mechanism of Action
The mechanism of action of 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Neurotoxicity vs. Neuroprotection: Substituents like benzyl (1-BnTHIQ) or 6,7-dihydroxy groups (salsolinols) correlate with neurotoxic effects, likely due to dopamine depletion and mitochondrial dysfunction . In contrast, methyl (1-MeTHIQ) or hydroxylated aryl groups (higenamine) enhance neuroprotection via antioxidant mechanisms .
- Receptor Modulation: 6,7-Dimethoxy-THIQ derivatives exhibit β-adrenoceptor activity, while 1-aryl-THIQs (e.g., 4-chlorophenyl) show antimalarial effects, highlighting scaffold versatility .
Pharmacokinetic and Metabolic Profiles
- Blood-Brain Barrier (BBB) Penetration : Unsubstituted THIQ and 1-MeTHIQ rapidly cross the BBB, with brain concentrations 4.5-fold higher than blood levels . The 4-pyridylmethyl group in the target compound may reduce BBB penetration due to increased polarity compared to lipophilic aryl groups.
- Metabolism: THIQs undergo hydroxylation (e.g., 4-hydroxy-TIQ) and N-methylation. N-Methylated metabolites (e.g., N-methyl-TIQ) are oxidized to neurotoxic isoquinolinium ions by monoamine oxidase (MAO), akin to MPTP’s mechanism in Parkinson’s disease .
Therapeutic Potential and Limitations
- Neuroprotection : 1-MeTHIQ and higenamine are candidates for neurodegenerative disease therapy due to antioxidant and anti-apoptotic effects .
- Analgesia: 1-(4’-Dimethylaminophenyl)-THIQ HCl demonstrated efficacy in thermal and chemical pain models, comparable to papaverine derivatives but with distinct receptor targets .
- Antimalarial Activity : 1-Aryl-THIQs with halogen or hydroxyl groups show promise against Plasmodium falciparum .
Biological Activity
1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with a pyridylmethyl group. This structural configuration is crucial for its interaction with various biological targets.
1. Antioxidant Activity
Tetrahydroisoquinolines have shown significant antioxidant properties. Studies indicate that derivatives of this compound can scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases .
2. Neuroprotective Effects
Research has demonstrated that 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline exhibits neuroprotective effects in models of neurodegenerative diseases. For instance, it has been shown to reduce neuronal apoptosis and improve cognitive functions in animal models of Alzheimer's disease .
3. Antidepressant Activity
The compound has been evaluated for its antidepressant-like effects in various animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its potential as an antidepressant agent .
4. Anticancer Properties
Recent studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival .
The biological activities of 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline are largely attributed to its ability to interact with various receptors and enzymes:
- Dopamine Receptors : The compound shows affinity for dopamine receptors, suggesting potential applications in treating psychiatric disorders .
- Serotonin Receptors : Its interaction with serotonin receptors may explain its antidepressant effects .
- Oxidative Stress Modulation : The antioxidant properties are linked to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models of Alzheimer's disease, treatment with 1-(4-Pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline resulted in significant improvements in memory performance and reductions in amyloid-beta plaques. The neuroprotective effect was attributed to the compound's ability to inhibit oxidative stress and inflammation .
Study 2: Antidepressant Effects
A series of behavioral tests conducted on rodents indicated that administration of the compound led to significant reductions in depressive-like behaviors. This was correlated with increased levels of serotonin and norepinephrine in the brain .
Data Summary
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1-(4-pyridylmethyl)-1,2,3,4-tetrahydroisoquinoline derivatives?
- Methodological Answer : The synthesis typically involves cyclization of phenethylamine derivatives. For example, acetylation followed by polyphosphoric acid (PPA)-mediated cyclization and reduction (e.g., using NaBH₄ or KBH₄) can yield tetrahydroisoquinoline cores. Substituent introduction (e.g., 4-pyridylmethyl) often employs alkylation or Friedel-Crafts reactions. A three-step approach (acetylation → cyclization → reduction) from phenethylamine derivatives is widely used, though substituent compatibility must be verified .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure of synthesized 1-(4-pyridylmethyl)tetrahydroisoquinolines?
- Methodological Answer :
- ¹H NMR : Key diagnostic signals include aromatic protons (δ 6.5–7.5 ppm for pyridyl and tetrahydroisoquinoline rings), methylene/methine protons near nitrogen (δ 2.5–4.0 ppm), and splitting patterns indicating coupling. For example, 1-(1-methylpiperidin-4-yl) derivatives show distinct multiplet patterns for piperidine protons .
- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of substituents like pyridylmethyl groups) provide structural clues. ESI-MS is preferred for polar derivatives .
Advanced Research Questions
Q. How can solvent-free aza-Friedel-Crafts reactions optimize aromatic substituent introduction in tetrahydroisoquinolines?
- Methodological Answer : Solvent-free conditions minimize by-products and enhance reaction efficiency. For example, 3,4-dihydroisoquinoline reacts with naphthols under neat conditions at 80–100°C, catalyzed by Brønsted acids (e.g., p-TsOH). Key parameters include temperature control (to avoid decomposition) and stoichiometric ratios (1:1.2 for dihydroisoquinoline:naphthol). Yields >85% are achievable with reduced environmental impact .
Q. What strategies resolve contradictions in biological activity data for tetrahydroisoquinoline derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-pyridylmethyl vs. phenylmethyl) on bioactivity. For instance, 2-(4-iodophenyl) derivatives exhibit antitumor activity (IC₅₀ < 10 µM) due to enhanced lipophilicity, while hydrophilic groups reduce cytotoxicity .
- Dose-Response Studies : Validate activity thresholds using multiple assays (e.g., MTT for cytotoxicity, enzymatic inhibition for neurotoxicity). Contradictions often arise from assay sensitivity differences .
Q. How do Pummerer-type cyclization and ring expansion improve functionalization of tetrahydroisoquinoline cores?
- Methodological Answer :
- Pummerer Cyclization : N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides undergo cyclization under acidic conditions (e.g., TFA) to yield 4-aryl-2-methyl derivatives. Sulfoxide elimination drives regioselectivity .
- Ring Expansion : 3,4-Dihydroisoquinoline pseudo-bases react with acylating agents (e.g., acetyl chloride) to form 4-acyl-1,2-dihydro-3-benzazepines. This method diversifies the heterocyclic scaffold .
Q. How does X-ray crystallography validate stereochemistry in tetrahydroisoquinoline derivatives?
- Methodological Answer : Single-crystal X-ray diffraction resolves ambiguous NMR configurations. For example, methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate shows C–H⋯π interactions and hydrogen-bonded dimers in its crystal lattice, confirming cis/trans isomerism. Refinement with riding models (d(C–H) = 0.93–0.97 Å) ensures accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
